N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-8-5-12(2)6-9-14)19-15-10-7-13(3)11-21(15)18/h5-11H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZKWKKGSCNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323249 | |
| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374094-74-3 | |
| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The reaction conditions are mild, and the process is simple to operate, making it suitable for both laboratory synthesis and large-scale industrial production .
Chemical Reactions Analysis
Hydrolysis of Nitrile Precursors
The synthesis of structurally related compounds often involves hydrolysis of nitrile groups to carboxylic acids. For example, the preparation of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid from its acetonitrile precursor requires:
-
Conditions : Sulfuric acid and hydrochloric acid mixture, heated to 80–120°C (preferably 90–105°C) .
-
Mechanism : Acid-catalyzed hydrolysis converts the nitrile (-CN) group to a carboxylic acid (-COOH).
-
Product : 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, which serves as a key intermediate for further reactions .
Halogenation and Amide Formation
The activation of carboxylic acids to amides typically involves halogenation to form reactive intermediates:
-
Halogenating Agents : Phosphorous oxychloride (POCl₃) is commonly used to convert carboxylic acids to acid chlorides .
-
Reaction Conditions :
-
Amide Synthesis : The acid chloride reacts with dimethylamine (or other amines) to form amides. For example, dimethylamine yields N,N-dimethylamides, while other amines (e.g., propylamine) could form propanamides .
Substitution Reactions
The imidazo[1,2-a]pyridine core and aromatic rings in the compound are susceptible to substitution reactions:
-
Electrophilic Substitution : The aromatic rings may undergo halogenation or nitration, depending on directing groups. The methyl substituent on the phenyl ring (p-tolyl group) is ortho/para-directing, influencing reactivity .
-
Nucleophilic Substitution : The propanamide side chain (-NH-CO-Pr) may participate in nucleophilic acyl substitution under basic conditions, though steric hindrance from the bulky imidazo[1,2-a]pyridine moiety could limit reactivity .
Comparison of Reaction Pathways
Structural Influences on Reactivity
-
Imidazo[1,2-a]pyridine Core : The fused nitrogen atoms enhance aromatic stability but may limit electrophilic substitution compared to simpler heterocycles .
-
Propanamide Side Chain : The amide group introduces hydrogen-bonding capacity, affecting solubility and potential biological interactions .
Key Challenges and Considerations
-
Selectivity : The presence of multiple reactive sites (amide, aromatic rings) requires precise control of reaction conditions to avoid unwanted side products .
-
Steric Effects : The bulky p-tolyl group (4-methylphenyl) may hinder nucleophilic substitution on the amide side chain .
-
Thermal Stability : High-temperature hydrolysis conditions (e.g., 90–105°C) must balance reactivity with degradation risks .
Scientific Research Applications
Medicinal Chemistry
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has been studied for its potential as a therapeutic agent. The imidazo-pyridine scaffold is prevalent in various drugs, particularly those targeting neurological disorders and sleep-related issues.
Case Study: Zolpidem Derivatives
Zolpidem, a well-known sleep aid, has structural similarities to this compound. Research indicates that modifications to the imidazo-pyridine structure can enhance sedative effects while reducing side effects. Studies have shown that derivatives exhibit varying degrees of affinity for GABA receptors, which are critical in sleep regulation .
Biological Research
The compound's interactions with biological systems make it a valuable tool in research settings. Its ability to modulate neurotransmitter systems positions it as a candidate for studying mechanisms underlying various neurological conditions.
Case Study: Neurotransmitter Modulation
Research has demonstrated that compounds similar to this compound can influence GABAergic and dopaminergic pathways. In vitro studies have shown that such compounds can enhance GABA receptor activity, suggesting potential applications in treating anxiety and depression .
Drug Development
The synthetic versatility of this compound allows for the development of novel analogs with improved pharmacokinetic properties. Researchers are exploring modifications to enhance solubility and bioavailability.
Case Study: Synthesis of Analog Compounds
A recent study focused on synthesizing various analogs of this compound to assess their efficacy as anti-anxiety agents. The results indicated that specific modifications led to increased potency and reduced toxicity profiles compared to existing treatments .
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves selective binding to the omega 1-receptor subtype in the central nervous system . This binding produces pharmacological effects, such as sedation and anxiolysis, making it useful in the treatment of sleep disorders and anxiety .
Comparison with Similar Compounds
Structural and Functional Group Variations
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Core Structure : Imidazo[1,2-a]pyridine.
- Substituents : Acetamide (C2 chain) with N,N-dimethyl groups.
- Key Differences: Shorter alkyl chain and dimethyl substitution enhance GABA_A receptor binding affinity, contributing to hypnotic activity .
- Pharmacokinetics : Rapid absorption (Tmax: 1–2.5 hours) and elimination (t½: 2–3 hours) due to compact structure .
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
- Core Structure : Imidazo[1,2-a]pyridine.
- Substituents : Propanamide (C3 chain) without N,N-dimethyl groups.
- Metabolism: Longer chains are prone to oxidative metabolism, possibly reducing bioavailability compared to zolpidem.
6-Chloro-2-(4-chlorophenyl) Derivatives
- Example: 3-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylpropanamide (CID 13267863).
- Substituents : Chlorine atoms at 6- and 4-positions; propanamide with N,N-dimethyl groups.
Pharmacological Activity
Key Findings :
- Zolpidem’s acetamide group and dimethyl substitution are critical for GABA_A binding .
- Propanamide derivatives (e.g., CID 13267863) may exhibit divergent activities due to steric and electronic effects .
- Schiff base derivatives demonstrate antimicrobial activity, suggesting functional group flexibility in targeting pathogens .
Physicochemical Properties
Analysis :
- Propanamide derivatives likely exhibit higher LogP values than zolpidem due to increased alkyl chain length, impacting membrane permeability.
- Chlorine substituents reduce solubility but enhance stability in biological matrices .
Biological Activity
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O
- Molecular Weight : 299.36 g/mol
- CAS Number : 374094-74-3
The compound features an imidazo[1,2-a]pyridine core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit promising anticancer activities. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The structure-activity relationship (SAR) studies suggest that the methyl groups on the phenyl ring enhance the compound's binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Kinases : The imidazo[1,2-a]pyridine scaffold is known to interact with various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of methyl groups may enhance the compound's ability to scavenge free radicals, contributing to its overall therapeutic effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and inhibition of tumor angiogenesis.
- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that the compound effectively reduced bacterial load in infected wounds when applied topically, showcasing its potential as a new topical antimicrobial agent.
Q & A
Q. What are the standard synthetic protocols for preparing N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide?
- Methodological Answer : The compound can be synthesized via condensation reactions using imidazopyridine precursors. For example:
Schiff Base Formation : React the aldehyde derivative of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with an appropriate amine (e.g., propanamide derivatives) in methanol under reflux with glacial acetic acid as a catalyst. This yields Schiff base intermediates, which are then reduced to the target compound using sodium borohydride (NaBH₄) in methanol at 5–10°C .
Mannich Reaction : Alternative routes involve Mannich-type reactions using formaldehyde and dimethylamine in acetic acid, followed by purification via recrystallization (yield: ~66–75%) .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is evaluated using:
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase). A purity threshold of ≥95% is typical for biological assays .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
- Melting Point Analysis : Sharp melting ranges (e.g., 137–141°C) indicate high crystallinity and purity .
Q. What biological activities have been reported for imidazopyridine derivatives like this compound?
- Methodological Answer : Imidazopyridines are studied for:
- Antimicrobial Activity : Tested via agar diffusion assays against S. aureus and E. coli using Schiff base intermediates (MIC values: 12.5–50 µg/mL) .
- CNS Modulation : Structural analogs (e.g., Zolpidem) act as GABAₐ receptor agonists, suggesting potential neuropharmacological applications .
- Antitubercular Activity : Derivatives with similar scaffolds show inhibition of M. tuberculosis (IC₅₀: ~1–5 µM) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of imidazopyridine derivatives?
- Methodological Answer :
- DFT Studies : Calculate vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) to predict IR/NMR spectra and compare with experimental data .
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., GABAₐ receptors or bacterial enzymes). For example, docking scores <−7.0 kcal/mol suggest strong binding affinity .
- NBO Analysis : Evaluate charge distribution to identify reactive sites for functionalization .
Q. How do reaction conditions (solvent, temperature) impact synthetic yields, and how can contradictions in reported data be resolved?
- Methodological Answer :
- Yield Optimization :
- Solvent Choice : Acetic acid vs. methanol affects protonation and intermediate stability. Higher yields (75%) are achieved in acetic acid due to better solubility of intermediates .
- Temperature Control : NaBH₄ reductions at 5–10°C minimize side reactions (e.g., over-reduction) .
- Resolving Data Contradictions :
- Compare reaction scales (e.g., 0.92 mmol vs. 10.6 mmol) and workup protocols (e.g., recrystallization vs. column chromatography) .
- Use DOE (Design of Experiments) to identify critical parameters (e.g., pH, stoichiometry) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial imidazopyridines?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogen (F, Cl) or methoxy groups at the 4-methylphenyl position to assess hydrophobicity and bacterial membrane penetration .
- Bioisosteric Replacement : Replace the propanamide group with ester or carbamate moieties to modulate metabolic stability .
- MIC vs. LogP Correlation : Plot antimicrobial activity against calculated LogP values to identify optimal lipophilicity ranges (e.g., LogP 2.5–3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
